molecular formula C9H14O2 B14310173 Ethenyl 1-methylcyclopentane-1-carboxylate CAS No. 113530-01-1

Ethenyl 1-methylcyclopentane-1-carboxylate

Cat. No.: B14310173
CAS No.: 113530-01-1
M. Wt: 154.21 g/mol
InChI Key: ZZOCAOPBDBKEGR-UHFFFAOYSA-N
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Description

Ethenyl 1-methylcyclopentane-1-carboxylate is an organic compound with a unique structure that combines a cyclopentane ring with an ethenyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl 1-methylcyclopentane-1-carboxylate typically involves the esterification of 1-methylcyclopentane-1-carboxylic acid with ethenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the purification of the final product through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethenyl 1-methylcyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The ethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethenyl 1-methylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethenyl 1-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. For example, in oxidation reactions, the ethenyl group forms a reactive intermediate that can further react to form epoxides or diols. The carboxylate ester can be hydrolyzed to release the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclopentane-1-carboxylate: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    Ethenyl cyclopentane-1-carboxylate: Similar structure but without the methyl group, affecting its steric and electronic properties.

Properties

CAS No.

113530-01-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethenyl 1-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-3-11-8(10)9(2)6-4-5-7-9/h3H,1,4-7H2,2H3

InChI Key

ZZOCAOPBDBKEGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C(=O)OC=C

Origin of Product

United States

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